4-Methyl-2-pyrazolin-5-one
Overview
Description
Synthesis Analysis
The synthesis of 4-Methyl-2-pyrazolin-5-one and its derivatives can be achieved through various methods. A notable approach is the catalyst-free synthesis of pyrazolo[3,4-b]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives by cyclocondensation of 1,3-diketones with 3-methyl-1-phenyl-1H-pyrazole-5-amine and arylglyoxals. This method highlights mild reaction conditions, good to high yields, and the simplicity of procedures, offering a non-catalytic route to diverse tricyclic derivatives potentially possessing biological and pharmacological activities (Ezzati et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-pyrazolin-5-one derivatives has been elucidated through green synthesis routes and characterized by single-crystal X-ray structural investigations. These studies have revealed details about the molecular geometry, including the flatness of rings and the orientation of functional groups, contributing to the understanding of their potential biological interest (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 4-Methyl-2-pyrazolin-5-one have led to the synthesis of various derivatives with significant biological activities, including antioxidant and analgesic properties. These reactions typically involve the condensation of 4-Methyl-2-pyrazolin-5-one derivatives with various aromatic aldehydes, showcasing the versatility of this compound in synthesizing pharmacologically relevant molecules (Karrouchi et al., 2016).
Scientific Research Applications
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Synthetic Chemistry
- 2-Pyrazolin-5-one derivatives are an important class of heterocyclic compounds possessing wide variety in synthetic chemistry .
- They have been used for the synthesis of pyrazoline and thiazole derivatives .
- The methods of application or experimental procedures involve starting from α, β-unsaturated ketones under the effect of hydrazine derivatives and thiosemicarbazide .
- The results include the synthesis of a novel series of pyrazoline and thiazole derivatives incorporating 2-pyrazolin-5-one moiety .
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Pharmaceutical Chemistry
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Detection of Reducing Carbohydrates
- 3-Methyl-1-phenyl-2-pyrazoline-5-one, a derivative of 2-pyrazolin-5-one, has been used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS .
- This method improves the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
- The results or outcomes obtained would be the successful detection and quantification of reducing carbohydrates in a given sample .
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Asymmetric Synthesis of Pyrazoles and Pyrazolones
- The pyrazolin-5-one derivatives have emerged as the most effective substrates for the synthesis of useful pyrazoles and their corresponding pyrazolone derivatives .
- Recently, the reactivity of pyrazolin-5-ones has been used for the asymmetric synthesis of highly functionalised pyrazole and pyrazolone derivatives by employing organo- and metal-catalysts .
- The results include the synthesis of a novel series of highly functionalised pyrazole and pyrazolone derivatives .
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Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones
- The condensation reaction of phenylhydrazine and dinitrophenylhydrazine with 4-acetyl and 4-benzoyl pyrazolone precipitated air-stable acetyldinitrophenylhydrazone Ampp-Dh, benzoylphenylhydrazone Bmpp-Ph and benzoyldinitrophenylhydrazone Bmpp-Dh in their keto imine form .
- Octahedral Mn (II), Ni (II), Co (II), and Cu (II) complexes of these respective ligands with two molecules each of the bidentate Schiff base, coordinating to the metal ion through the azomethine nitrogen C=N and the keto oxygen C=O, were afforded by the reaction of aqueous solutions of the corresponding metal salts with the ligands .
- The results include the successful synthesis of these metal complexes and their characterization .
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Antiviral Activity
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Chemical Synthesis
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Antibacterial and Antifungal Activity
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Anti-Inflammatory and Analgesic Activity
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Cytotoxic Activity
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SARS-Corona Virus 3C-Like Protease Inhibitors
Future Directions
Pyrazoles and pyrazolines, including 4-Methyl-2-pyrazolin-5-one, play an important role in drug discovery due to their wide range of biological activities . They have been reported to possess numerous biological activities such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity . Therefore, the synthesis of these heterocyclic compounds is of great importance .
properties
IUPAC Name |
4-methyl-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFIIHULJCWMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=NNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314730 | |
Record name | 4-Methyl-5-pyrazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-pyrazolin-5-one | |
CAS RN |
13315-23-6 | |
Record name | 4-Methyl-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13315-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-pyrazolin-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013315236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13315-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-5-pyrazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-pyrazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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